2-(Butylthio)-1-(4-iodophenyl)ethan-1-one
Description
2-(Butylthio)-1-(4-iodophenyl)ethan-1-one is a sulfur-containing aromatic ketone characterized by a butylthio group (–S–C₄H₉) and a 4-iodophenyl substituent attached to an ethanone core. The butylthio group contributes to lipophilicity, which may enhance membrane permeability in biological systems.
Properties
Molecular Formula |
C12H15IOS |
|---|---|
Molecular Weight |
334.22 g/mol |
IUPAC Name |
2-butylsulfanyl-1-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C12H15IOS/c1-2-3-8-15-9-12(14)10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
VLFGHQBVXGCJEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-1-(4-iodophenyl)ethan-1-one typically involves the reaction of 4-iodoacetophenone with butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)-1-(4-iodophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Butylthio)-1-(4-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylthio)-1-(4-iodophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences and similarities between 2-(butylthio)-1-(4-iodophenyl)ethan-1-one and related compounds:
Table 1. Structural and Functional Comparison of Analogous Compounds
Key Comparisons
Thioether (–S–R) groups (e.g., butylthio, phenylthio) are electron-rich, enhancing nucleophilicity at the α-carbon of the ketone. In contrast, sulfoxide groups (e.g., dimethylsulfoxido in ) are electron-withdrawing, altering reactivity in catalytic cycles .
The iodine atom (van der Waals radius ~1.98 Å) introduces steric hindrance compared to smaller halogens like chlorine or fluorine, influencing regioselectivity in cross-coupling reactions .
4-Iodoacetophenone () serves as a precursor for Ullman or Suzuki couplings, highlighting the target compound’s utility in synthesizing biaryl systems .
Research Findings and Implications
- Catalytic Applications : Thioether-containing ketones (e.g., ) are effective directing groups in asymmetric catalysis, suggesting that the target compound’s butylthio group could facilitate enantioselective transformations .
- Material Science : The 4-iodophenyl moiety’s heavy atom effect may enhance luminescence in emissive materials, as seen in related aroyl-S,N-ketene acetals () .
- Thermal Stability : Sulfoxide derivatives () exhibit higher melting points (~137°C) compared to thioethers, indicating that the target compound’s thermal behavior may differ significantly due to reduced polarity .
Biological Activity
2-(Butylthio)-1-(4-iodophenyl)ethan-1-one, a compound featuring both thioether and iodoaryl functionalities, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The compound is characterized by the following properties:
- Chemical Formula : C12H15IOS
- Molecular Weight : 294.31 g/mol
- IUPAC Name : this compound
The presence of the butylthio group and the iodoaryl moiety suggests potential interactions with biological targets, which may lead to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thioether compounds have shown effectiveness against various strains of bacteria. The specific activity of this compound against microbial pathogens remains to be fully elucidated; however, its structural analogs suggest potential efficacy.
Cytotoxicity Studies
Cytotoxic assessments using cell lines such as HeLa and Vero cells have been conducted to evaluate the safety profile of related compounds. Preliminary data suggest that modifications in the aryl moiety can significantly influence cytotoxicity levels. For example, compounds with increased lipophilicity often demonstrate enhanced cytotoxic effects against cancer cell lines while sparing normal cells .
Study on Structure-Activity Relationship (SAR)
A recent study focused on a series of compounds related to this compound investigated how variations in substituents affect biological activity. The results highlighted that:
- Increased lipophilicity correlates with enhanced antibacterial activity.
- Presence of electron-withdrawing groups , such as iodine, increases interaction with bacterial membranes .
This study underscores the importance of molecular modifications in optimizing biological activity.
Data Tables
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Structure | TBD | TBD |
| Thioether Analog A | Structure | Moderate | 25 µM |
| Thioether Analog B | Structure | High | 15 µM |
Note: TBD indicates that data is yet to be determined.
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects may involve:
- Inhibition of key enzymes : Similar thioether compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Interaction with cellular receptors : The iodophenyl group may facilitate binding to specific receptors, enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
